Boc-phe(4-NO2)-OH dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

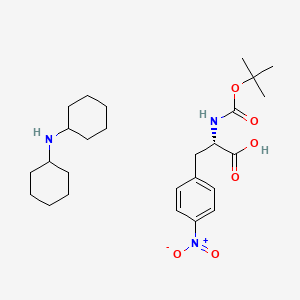

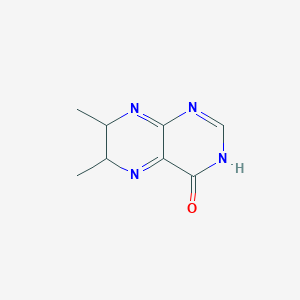

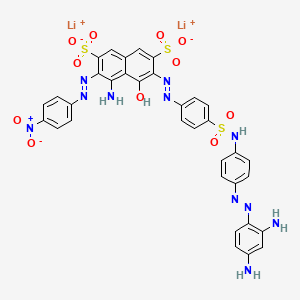

“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .

Molecular Structure Analysis

The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .Physical And Chemical Properties Analysis

“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .Scientific Research Applications

Peptide Synthesis and Modification

The application of Boc-phe(4-NO2)-OH dcha in peptide synthesis is evident in several studies. The use of Boc-protected amino acids and derivatives, such as those similar to Boc-phe(4-NO2)-OH dcha, facilitates the synthesis of complex peptides and proteins. For instance, Nguyen et al. (1985) demonstrated the liquid-phase synthesis of a tetradecapeptide utilizing BOP reagent and Boc(Nim-Boc)histidine (DCHA) for histidine incorporation, showing the utility of Boc-protected amino acids in peptide synthesis [Nguyen, D. L., Seyer, R., Heitz, A., & Castro, B. (1985)]. Similarly, Narita (1978) discussed the efficiency of coupling reactions in peptide synthesis on soluble polymer support, highlighting the versatility of Boc-amino acids in facilitating peptide chain elongation [Narita, M. (1978)].

Polymer Science and Material Chemistry

Boc-phe(4-NO2)-OH dcha's relevance extends to polymer science, where its derivatives contribute to the development of molecularly imprinted polymers (MIPs). Ansell and Mosbach (1997) described the preparation of MIP beads imprinted with Boc-l-Phe for chromatographic separation, showcasing the material's utility in creating selective and efficient separation media [Ansell, R., & Mosbach, K. (1997)]. This application is critical for analytical and preparative chemistry, offering tailored solutions for compound isolation and purification.

Advanced Materials and Nanostructures

The role of Boc-protected amino acids and peptides, analogous to Boc-phe(4-NO2)-OH dcha, in the self-assembly of nanostructures is a burgeoning area of research. Datta, Tiwari, and Ganesh (2018) explored the self-assembly of diphenylalanine motifs, including Boc-protected variants, into unique nanostructures for biomaterial applications. The study highlights the influence of terminal modifications on self-assembly processes, resulting in diverse morphologies with potential applications in drug delivery and tissue engineering [Datta, D., Tiwari, O., & Ganesh, K. (2018)].

Safety and Hazards

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBPPXVRTJXZEU-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-phe(4-NO2)-OH dcha | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-3-hydroxy-5-methoxy- (9CI)](/img/no-structure.png)

![5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester](/img/structure/B560745.png)

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)